molecular formula C12H16N2 B13065084 1-(Butan-2-yl)-1H-indol-4-amine

1-(Butan-2-yl)-1H-indol-4-amine

Cat. No.: B13065084
M. Wt: 188.27 g/mol
InChI Key: BCGGLBIDKZIXOO-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H-indol-4-amine is an indole derivative featuring a secondary butyl group (butan-2-yl) attached to the nitrogen atom of the indole ring and an amine group at the 4-position.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-butan-2-ylindol-4-amine

InChI

InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3

InChI Key

BCGGLBIDKZIXOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC2=C(C=CC=C21)N

Origin of Product

United States

Preparation Methods

Alkylation of Indole with Butan-2-yl Halides

  • Procedure: Indole is reacted with butan-2-yl bromide or chloride in the presence of a base such as potassium carbonate in DMF.
  • Mechanism: The base deprotonates the indole nitrogen, generating a nucleophilic species that attacks the alkyl halide, resulting in N-alkylation.
  • Optimization: Reaction temperature is maintained between 40–80 °C to improve conversion; reaction time ranges from 6 to 24 hours.
  • Outcome: Formation of 1-(Butan-2-yl)-1H-indole intermediate with high selectivity.

Introduction of the Amino Group at the 4-Position

  • Approach: The 4-amino substituent can be introduced by nitration of the indole ring followed by reduction, or by direct amination through transition-metal catalysis or nucleophilic substitution on pre-functionalized intermediates.
  • Example: Nitration of 1-(Butan-2-yl)-1H-indole at the 4-position followed by catalytic hydrogenation yields the 4-amine.
  • Alternative: Use of 4-aminoindole as starting material, followed by N-alkylation with butan-2-yl halides to directly afford the target compound.

Organolithium-Mediated Functionalization (Advanced Method)

Reaction Parameters and Yield Data

Method Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Alkylation with butan-2-yl halide Indole, butan-2-yl bromide, K2CO3, DMF 40–80 6–24 h 50–75 Simple, scalable; requires careful control to avoid polyalkylation
Nitration + Reduction HNO3/H2SO4 (nitration), H2/Pd (reduction) 0–25 (nitration), RT (reduction) Several hours 60–70 Two-step; nitration regioselectivity critical
Organolithium route n-BuLi, γ-butyrolactone, Dess-Martin periodinane −78 to RT 2–24 h 20–60 More complex but allows selective functionalization; requires inert atmosphere

Research Findings and Comparative Analysis

  • The alkylation method remains the most straightforward and widely used due to its operational simplicity and moderate to good yields.
  • Organolithium-mediated methods provide a route to functionalized indole intermediates but often suffer from moderate yields and require stringent conditions such as low temperature and inert atmosphere.
  • The nitration-reduction approach is classical but involves hazardous reagents and multiple steps, which may reduce overall efficiency.
  • Recent advances in catalytic amination and transition-metal-catalyzed C–N bond formation offer potential for direct amination at the 4-position, although specific data for 1-(Butan-2-yl)-1H-indol-4-amine are limited.

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%) Application Scope
Base-mediated alkylation Simple, scalable Possible side reactions 50–75 Industrial and laboratory synthesis
Nitration followed by reduction Established chemistry Multi-step, hazardous reagents 60–70 Classical synthetic route
Organolithium functionalization Selective, versatile Requires low temp, inert atmosphere 20–60 Advanced synthesis, research scale
Catalytic amination (emerging) Direct amination potential Limited data on this compound Not reported Potential future method

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the indole ring and amine group. Key oxidants and outcomes include:

Oxidizing Agent Conditions Products Key Features
Potassium permanganate (KMnO₄)Acidic aqueous mediumIndole-4-carboxylic acid derivativesSelective oxidation of the indole ring’s C-2 position
Chromium trioxide (CrO₃)Organic solvent, 0–5°CN-Oxide intermediatesForms unstable intermediates prone to decomposition
Hydrogen peroxide (H₂O₂)Alkaline conditionsHydroxylated indole derivativesIntroduces hydroxyl groups at C-5/C-6 positions

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

  • Conditions : Base (K₂CO₃), polar aprotic solvents (DMF), 60–80°C

  • Products : N-Alkylated derivatives (e.g., N-methyl, N-benzyl) with retained indole structure.

Acylation

  • Reagents : Acetic anhydride, acetyl chloride

  • Conditions : Room temperature, catalytic DMAP

  • Products : N-Acetylated compounds, enhancing stability for pharmacological studies.

Electrophilic Substitution

The indole ring undergoes substitution at C-3/C-5 positions:

Reaction Type Reagents Products Yield
BrominationN-Bromosuccinimide (NBS)3-Bromo-1-(butan-2-yl)-1H-indol-4-amine~75%
NitrationNitric acid (HNO₃)/H₂SO₄5-Nitro derivatives60–65%
SulfonationSO₃/H₂SO₄Indole-4-sulfonamidesRequires anhydrous conditions

Coupling Reactions

Palladium-catalyzed cross-coupling expands functionalization:

  • Suzuki–Miyaura Coupling :

    • Partners: Aryl boronic acids

    • Catalyst: Pd(PPh₃)₄

    • Products: Biaryl indoles with applications in material science .

  • Buchwald–Hartwig Amination :

    • Partners: Aryl halides

    • Conditions: Pd₂(dba)₃, Xantphos ligand

    • Products: N-Aryl derivatives for drug discovery .

Acid-Catalyzed Transformations

Brønsted acids (e.g., p-TsOH, HFIP) facilitate:

  • Cyclization : Forms tetrahydrocarbazolones via indole ring activation .

  • Nucleophilic Additions : Thiols or arenes attack electrophilic intermediates generated at C-4 .

Biological Interactions

The compound interacts with biological targets via:

  • Receptor Binding : Modulates serotonin receptors due to structural similarity to tryptamine.

  • Enzyme Inhibition : Competes with monoamine oxidase (MAO) substrates, validated via in vitro assays .

Stability and Decomposition

  • Thermal Degradation : Decomposes above 200°C, producing butan-2-amine and indole fragments.

  • Photolysis : UV light induces ring-opening reactions, forming quinoline analogs.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives exhibit promising anticancer properties. 1-(Butan-2-yl)-1H-indol-4-amine has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuroprotective Effects

Indole derivatives are also known for their neuroprotective effects. This compound may contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress. Some studies have shown that indole compounds can protect neuronal cells from damage caused by neurotoxic agents .

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been widely reported. This compound has shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core followed by alkylation with butan-2-yl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Research

In a controlled study, researchers synthesized several indole derivatives, including this compound, and evaluated their anticancer potential. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines compared to controls, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of various indole compounds on neuronal cells subjected to oxidative stress. This compound was found to enhance cell survival rates and reduce markers of oxidative damage, suggesting its utility in treating neurodegenerative diseases .

Comparative Analysis Table

Property This compound Similar Indole Derivatives
Anticancer Activity YesYes
Neuroprotective Effects YesYes
Antimicrobial Properties YesYes
Synthesis Method Multi-step organic synthesisVaries
Characterization Techniques NMR, Mass SpectrometryNMR, IR Spectroscopy

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction. Additionally, it can inhibit certain enzymes involved in metabolic pathways, altering cellular processes and physiological responses.

Comparison with Similar Compounds

1-Methyl-1H-indol-4-amine

  • Structure : Methyl group at N1, amine at C3.
  • Properties : Lower molecular weight (146.2 g/mol) and reduced lipophilicity compared to the butan-2-yl analog.
  • Applications : Acts as a precursor for pharmacologically active indole derivatives, such as kinase inhibitors .

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine

  • Structure : A tetrahydropyran-protected indole with a trifluoromethyl group at C4.
  • Properties : Higher molecular weight (284.3 g/mol) due to the trifluoromethyl and tetrahydropyran groups. The electron-withdrawing CF₃ group may enhance metabolic stability .
  • Applications : Likely used in medicinal chemistry for targeted drug design, leveraging the trifluoromethyl group’s bioisosteric properties.

Amine Position and Ring Modifications

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Structure : Partially saturated indole (dihydroindole) with a methylamine group at C5.

(R)-1-(4-Bromo-1-tosyl-1H-indol-3-yl)but-3-en-2-amine

  • Structure : Bulky tosyl and bromo substituents at C1 and C4, with a chiral but-3-en-2-amine side chain.
  • Properties : The bromo and tosyl groups enhance electrophilicity, making it a candidate for cross-coupling reactions in synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
1-(Butan-2-yl)-1H-indol-4-amine C₁₂H₁₆N₂ 188.3 Butan-2-yl (N1), NH₂ (C4) High lipophilicity, chiral center N/A
1-Methyl-1H-indol-4-amine C₉H₁₀N₂ 146.2 Methyl (N1), NH₂ (C4) Precursor for kinase inhibitors
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ 148.2 Dihydroindole, CH₂NH₂ (C5) CNS drug intermediate
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine C₁₂H₁₅FN₂ 206.3 Fluoro (C4), dimethylaminoethyl (C3) Serotonin receptor modulation

Biological Activity

1-(Butan-2-yl)-1H-indol-4-amine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a butan-2-yl group attached to the nitrogen of the indole ring, which significantly influences its chemical reactivity and biological properties. Research indicates that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its interaction with various biological targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction pathways, which are crucial for various physiological processes.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, altering cellular processes and physiological responses. This includes potential inhibition of bacterial DNA topoisomerases, which are essential for bacterial replication .

Antimicrobial Activity

Preliminary studies suggest that this compound has significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against multidrug-resistant Gram-negative bacteria like E. coli and A. baumannii .

Anticancer Properties

The anticancer activity of this compound has been investigated in several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
U937 (Leukemia)0.48Modulates signaling pathways affecting cell proliferation
HCT116 (Colorectal Cancer)0.78Arrests cell cycle at G1 phase

Studies indicate that the compound's activity is dose-dependent and may involve the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Anti-inflammatory Effects

Research also suggests that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it relevant in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent case studies have examined the efficacy of this compound in various experimental setups:

  • In Vitro Studies :
    • In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines.
    • Flow cytometry analyses revealed that the compound triggers apoptosis through the activation of caspase enzymes, confirming its role as an inducer of programmed cell death .
  • Animal Models :
    • Animal studies are ongoing to evaluate the pharmacokinetics and therapeutic potential of this compound in vivo, with preliminary findings suggesting favorable safety profiles and efficacy against tumor growth.

Q & A

Q. What are the common synthetic routes for preparing 1-(Butan-2-yl)-1H-indol-4-amine, and what challenges are associated with its purification?

Methodological Answer: Synthesis typically involves alkylation of indole precursors or coupling reactions. For example, alkylation of 1H-indol-4-amine with 2-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound. A key challenge is separating byproducts with similar polarity, necessitating gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC. Low yields (e.g., 22% in analogous syntheses) are common due to steric hindrance at the indole C4 position .

Synthetic Route Reagents/Conditions Yield Purification Method
Alkylation of 1H-indol-4-amine2-bromobutane, K₂CO₃, DMF, 90°C~25%Column chromatography (Hex:EA)
Buchwald-Hartwig couplingPd catalyst, ligand, base15–30%Preparative HPLC

Q. How is the structural characterization of this compound typically performed in academic research?

Methodological Answer: Structural confirmation relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Assign peaks for the indole NH (~10 ppm), butan-2-yl methyl groups (0.8–1.5 ppm), and aromatic protons (6.5–8.0 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL ) resolves bond lengths and angles. For example, analogous indole derivatives show C-N bond lengths of ~1.38 Å .

Q. What pharmacological screening strategies are recommended for preliminary evaluation of this compound?

Methodological Answer: Prioritize receptor binding assays (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive indoles. Use radioligand displacement assays (e.g., [³H]-LSD for 5-HT receptors) with HEK293 cells expressing cloned receptors. Measure IC₅₀ values and compare to known agonists/antagonists. Follow up with functional assays (cAMP or calcium flux) to determine efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor BBB penetration). To troubleshoot:

  • In vitro : Confirm compound stability in assay buffers (LC-MS monitoring).
  • In vivo : Administer via intracerebroventricular (ICV) injection to bypass metabolism.
  • Metabolite profiling : Identify active metabolites via HPLC-MS/MS.
  • Dose-response alignment : Ensure in vivo doses match effective in vitro concentrations .

Q. What computational methods are recommended to predict the receptor binding affinity of this compound derivatives?

Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (GROMACS):

  • Docking : Screen against crystal structures of target receptors (e.g., 5-HT₂A, PDB: 6WGT).
  • MD : Run 100-ns simulations to assess binding stability (RMSD <2 Å).
  • Free energy calculations : Use MM/GBSA to rank derivatives by ΔG binding. Validate predictions with SPR or ITC .

Q. What are the best practices for refining the crystal structure of this compound using SHELX software?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Structure solution : SHELXD for phase determination via dual-space methods.
  • Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Apply restraints for disordered butan-2-yl groups.
  • Validation : Check R-factor (<5%), Fo-Fc maps, and CCDC deposition guidelines .

Q. How can researchers optimize the regioselectivity of alkylation at the indole C4 position?

Methodological Answer:

  • Directing groups : Introduce a temporary protecting group (e.g., SEM) at C3 to block competing alkylation.
  • Metal catalysis : Use Pd/Cu systems to favor C4 activation.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic attack at C4.
  • Monitoring : Track regioselectivity via LC-MS at intermediate steps .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry.
  • Low-temperature reactions : Conduct alkylation at –40°C to slow racemization.
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to separate enantiomers post-synthesis.
  • Chiral HPLC : Validate enantiomeric excess (ee >98%) using Daicel columns .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported binding affinities for this compound across studies?

Methodological Answer:

  • Standardize assays : Use identical receptor isoforms, buffer conditions (pH 7.4, 25°C), and radioligands (e.g., [³H]-ketanserin for 5-HT₂A).
  • Control for purity : Verify compound integrity via NMR and HRMS (>95% purity).
  • Meta-analysis : Apply weighted Z-scores to reconcile data from >3 independent studies .

Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in hepatic models?

Methodological Answer:

  • In vitro : Incubate with human liver microsomes (HLMs) + NADPH, and track metabolites via UPLC-QTOF-MS.
  • CYP inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • In silico prediction : Apply Meteor (Lhasa Limited) to identify plausible Phase I/II metabolites.
  • Cross-species comparison : Validate findings in primary hepatocytes (rat vs. human) .

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